molecular formula C29H26N2O7S B609487 NC1 CAS No. 445406-82-6

NC1

Cat. No.: B609487
CAS No.: 445406-82-6
M. Wt: 546.594
InChI Key: MEYCXOYFLJPZOT-BNFGDHFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NC1 involves the use of methyl 2-fluoro-3-aminobenzoate and 2-trifluoromethylaniline as starting materials . The process includes several steps:

    Formation of Intermediate: The initial step involves the reaction of methyl 2-fluoro-3-aminobenzoate with 2-trifluoromethylaniline to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

NC1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

NC1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to induce necrotic cell death without involving apoptosis, necroptosis, pyroptosis, or ferroptosis. This distinct mechanism makes it a valuable tool for studying necrosis and developing new therapeutic strategies .

Properties

CAS No.

445406-82-6

Molecular Formula

C29H26N2O7S

Molecular Weight

546.594

IUPAC Name

4-((4-((Z)-((E)-2-((4-(Ethoxycarbonyl)phenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)methyl)benzoic acid

InChI

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29+

InChI Key

MEYCXOYFLJPZOT-BNFGDHFKSA-N

SMILES

O=C(O)C1=CC=C(COC2=CC=C(/C=C(S/C(N3C)=N/C4=CC=C(C(OCC)=O)C=C4)/C3=O)C=C2OC)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NC1;  NC-1;  NC 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NC1
Reactant of Route 2
Reactant of Route 2
NC1
Reactant of Route 3
NC1
Reactant of Route 4
Reactant of Route 4
NC1
Reactant of Route 5
NC1
Reactant of Route 6
Reactant of Route 6
NC1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.